molecular formula C11H16ClNO2 B13931532 tert-Butyl 4-aminobenzoate hydrochloride

tert-Butyl 4-aminobenzoate hydrochloride

Cat. No.: B13931532
M. Wt: 229.70 g/mol
InChI Key: DWQHCCQMQAXTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-aminobenzoate hydrochloride ( 1370363-00-0) is a high-purity chemical reagent with a molecular formula of C11H16ClNO2 and a molecular weight of 229.70 g/mol . This compound is the hydrochloride salt of tert-butyl 4-aminobenzoate, an ester derivative of 4-aminobenzoic acid. The tert-butyl ester group serves as a crucial protecting group in organic synthesis, shielding the carboxylic acid functionality during multi-step synthetic sequences, particularly in the development of pharmaceutical intermediates and complex molecules . The parent compound, tert-butyl 4-aminobenzoate, is a solid with a melting point of 108-110 °C . Researchers value this hydrochloride salt for its enhanced stability and solubility properties compared to the free base, which can facilitate handling and storage in a laboratory setting. As a protected aminobenzoate derivative, it finds specific research applications in medicinal chemistry and drug discovery projects. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Appropriate personal protective equipment should be worn, and it should be handled in accordance with good industrial hygiene and safety practice .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

tert-butyl 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8;/h4-7H,12H2,1-3H3;1H

InChI Key

DWQHCCQMQAXTHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Protection of the carboxylic acid group of 4-aminobenzoic acid as a tert-butyl ester.
  • Formation of the hydrochloride salt of the amino group for improved stability and crystallinity.

Two main routes are commonly reported:

  • Direct esterification of 4-aminobenzoic acid using isobutylene in the presence of acid catalysts.
  • Reduction of nitro-precursors followed by esterification and salt formation.

Esterification via Isobutylene and Acid Catalysts

A well-documented method involves reacting 4-aminobenzoic acid with isobutylene under acidic conditions to form the tert-butyl ester. The acid catalysts used include p-toluenesulfonic acid (PTSA), sulfuric acid, or silica impregnated with sulfuric acid. The reaction is typically carried out in solvents such as dichloromethane or dioxane under controlled temperatures (10–35°C) for 1–8 days.

Key Features:

  • One-step process from the amino acid to the tert-butyl ester hydrochloride salt, avoiding protection-deprotection cycles of the amino group.
  • High conversion rates and simple work-up involving washing with bicarbonate solution, water, and brine.
  • Applicable to amino acids with or without hydroxyl groups.
  • Minimal side-product formation, making the process scalable industrially.

Example Procedure:

Reagent/Condition Details
Starting material 4-Aminobenzoic acid
Solvent Dichloromethane or dioxane
Acid catalyst PTSA or silica impregnated with H2SO4
Alkene for esterification Isobutylene
Temperature 10–35°C
Reaction time 1–8 days
Work-up Wash with 10% bicarbonate, water, brine
Product This compound

This method is adapted from similar amino acid esterification processes (e.g., threonine and phenylalanine esters), which provide good yields and purity of the hydrochloride salt.

Reduction of Nitro Precursors Followed by Esterification

Another approach involves synthesizing the tert-butyl 4-nitrobenzoate intermediate, followed by catalytic hydrogenation to reduce the nitro group to the amino group.

Typical steps:

  • Synthesis of 4-nitrobenzoate ester (tert-butyl 4-nitrobenzoate) by reacting 4-nitrobenzoyl chloride with tert-butyl alcohol or tert-butyl catechol derivatives.
  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at room temperature to convert the nitro group to an amino group.
  • Isolation of the hydrochloride salt by acidification.

Example Data:

Step Conditions Yield (%) Notes
Esterification of 4-nitrobenzoyl chloride with tert-butyl alcohol Reflux in dichloromethane with pyridine catalyst 80 Purified by recrystallization
Catalytic hydrogenation Pd/C catalyst, H2 (50 psi), room temp, 4 h 75 Product recrystallized from ethanol
Salt formation Acidification with HCl Quantitative Forms hydrochloride salt

This method allows for controlled synthesis with confirmed chemical structure by FT-IR and NMR spectroscopy.

Comparative Data Table of Preparation Methods

Method Catalyst/Acid Solvent Temperature Reaction Time Yield (%) Notes
Esterification with isobutylene PTSA or silica/H2SO4 Dichloromethane/Dioxane 10–35°C 1–8 days High One-step, scalable, minimal impurities
Nitro precursor hydrogenation Pd/C Ethyl acetate Room temp, 50 psi H2 4 h 75 Two-step, requires isolation of intermediates
Catalytic reduction with NaOH Pd/C, NaOH Aqueous Room temp 2–8 h Variable Optimized by stirring speed and alkali type

Purification and Characterization

  • The hydrochloride salt is typically isolated by acidification with hydrochloric acid after esterification or reduction.
  • Purification involves washing with bicarbonate solution, water, and brine to remove impurities.
  • Crystallization from solvents such as ethanol or acetone enhances purity.
  • Characterization techniques include melting point determination, FT-IR, and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

tert-Butyl 4-aminobenzoate Hydrochloride

  • Structure : Ester (tert-butyl) + hydrochloride salt.
  • Properties : High lipophilicity due to the tert-butyl group; moderate water solubility from the hydrochloride salt.
  • Applications : Intermediate in drug synthesis, particularly for HDAC inhibitors .

Procaine Hydrochloride (2-(Diethylamino)ethyl 4-aminobenzoate Hydrochloride)

  • Structure: Ester (diethylaminoethyl) + hydrochloride salt.
  • Properties: Enhanced water solubility due to the ionizable diethylamino group; widely used as a local anesthetic.
  • Stability : Prone to ester hydrolysis under alkaline conditions; stored in amber glass bottles to prevent degradation .

tert-Butyl 4-aminobenzylcarbamate Hydrochloride (CAS 162046-50-6)

  • Structure : Carbamate (tert-butyl) + hydrochloride salt.
  • Properties : Greater hydrolytic stability than esters due to the carbamate group; used in peptide synthesis and prodrug design.
  • Similarity Score: 0.96 relative to this compound .

Substituent Position and Steric Effects

tert-Butyl 3-aminophenethylcarbamate (CAS 94838-59-2)

  • Structure : Carbamate (tert-butyl) with meta-substituted amine.
  • Properties : Reduced steric hindrance compared to para-substituted analogs; lower melting point (87–89°C).
  • Applications : Less common in drug synthesis due to unfavorable pharmacokinetics .

Butyl 4-aminobenzoate (CRC Entry 1498)

  • Structure : Ester (n-butyl) without hydrochloride.
  • Properties : Lower solubility in water; used in UV-absorbing coatings.
  • Comparison : The tert-butyl variant’s hydrochloride salt improves crystallinity and handling .

Key Findings :

  • Hydrolytic Stability: Carbamates (e.g., tert-butyl 4-aminobenzylcarbamate) resist hydrolysis better than esters, making them preferred for prolonged drug activity .
  • Solubility: Hydrochloride salts enhance water solubility, as seen in tert-butyl 4-aminobenzoate HCl vs. its non-salt analog .
  • Steric Effects : The tert-butyl group in esters slows enzymatic degradation, improving bioavailability in drug candidates .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-aminobenzoate hydrochloride, and how can yield improvements be validated experimentally?

The compound can be synthesized via reductive amination of benzyl 4-aminobenzoate with aldehydes, followed by sulfonylation and deprotection steps. Key methodologies include:

  • Reductive amination : Use benzyl 4-aminobenzoate as a starting material with aldehydes under hydrogenation conditions (e.g., Pd/C catalyst) to achieve high yields (>80%) .
  • Protecting group strategy : Employ tert-butyl esters for amine protection, followed by acidic deprotection (e.g., trifluoroacetic acid) to isolate the final hydrochloride salt .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry. Yield optimization can involve varying reaction time, temperature, or catalyst loading .

Q. Which spectroscopic and physical characterization methods are most reliable for confirming the identity of this compound?

  • IR spectroscopy : Compare the carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and NH stretches (3300–3500 cm⁻¹) to reference spectra .
  • Melting point : The hydrochloride salt typically melts at 108–110°C, a critical identifier for crystallinity and purity .
  • NMR analysis : ¹H NMR should show characteristic peaks: tert-butyl protons at ~1.4 ppm (singlet) and aromatic protons (4-aminobenzoate) at 6.5–7.8 ppm. Discrepancies in splitting patterns may indicate impurities .
  • Mass spectrometry : Confirm molecular ion peaks at m/z 193.24 (free base) and 272.77 (hydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for tert-butyl 4-aminobenzoate derivatives?

Discrepancies may arise from structural analogs (e.g., procaine hydrochloride) or experimental variables:

  • Structural differentiation : Confirm the absence of ester hydrolysis byproducts (e.g., 4-aminobenzoic acid) using HPLC under acidic conditions .
  • Biological assay standardization : Compare studies using identical cell lines (e.g., neuronal cells for sodium channel inhibition) and control for pH, solvent (DMSO vs. saline), and concentration ranges .
  • Mechanistic studies : Use patch-clamp electrophysiology to directly assess ion channel modulation (e.g., SCN5A inhibition) and rule off-target effects via knockout models .

Q. What methodologies are recommended for analyzing the stability of this compound under varying storage conditions?

  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC for peaks corresponding to tert-butyl cleavage or hydrolysis .
  • Solvent compatibility : Assess solubility and stability in DMSO, water, and ethanol using UV-Vis spectroscopy (λmax ~260 nm for aromatic absorption) .
  • Long-term storage : Store lyophilized samples at –20°C under inert gas (N₂) to prevent oxidation. Purity (>95%) should be verified every 6 months .

Q. How can researchers design experiments to probe the structure-activity relationship (SAR) of this compound in ion channel modulation?

  • Analog synthesis : Modify the tert-butyl group (e.g., isopropyl or benzyl esters) and compare sodium/potassium channel inhibition using HEK293 cells expressing SCN5A .
  • Pharmacophore mapping : Perform molecular docking studies (e.g., AutoDock Vina) to identify critical interactions with channel residues (e.g., Tyr-401 in SCN5A) .
  • In vivo validation : Test analogs in rodent models of chronic pain, measuring motor/sensory function to differentiate efficacy from toxicity .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be mitigated?

  • Matrix interference : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from plasma or serum. Validate recovery rates (≥85%) via spiked samples .
  • Detection limits : Employ LC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity (LOQ < 1 ng/mL) .
  • Internal standards : Deuterated analogs (e.g., d₃-tert-butyl) improve quantification accuracy by correcting for ionization variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.